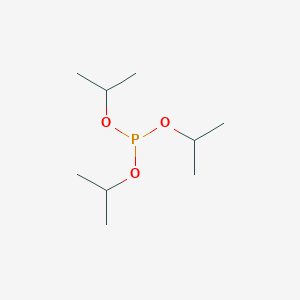
tert-Butoxychlorodiphenylsilane
Übersicht
Beschreibung
Tert-Butoxychlorodiphenylsilane (TBCDS) is a versatile organosilicon compound used in a variety of applications. It is an organochlorosilane, a compound composed of one or more silicon atoms bonded to one or more chlorine atoms. It can be used as a reagent in organic synthesis, a catalyst for polymerization, and a precursor for the synthesis of other organosilanes. It can also be used as a surfactant and as an additive in pharmaceuticals, cosmetics, and food products.
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry : In the study by Veith, Vogelgesang, and Huch (2002), tert-Butoxygallane was used to create novel cyclosiloxanes containing a gallium atom as a ring member. These compounds, derived from reactions involving tert-Butoxychlorodiphenylsilane, exhibited unique structural characteristics and potential for various applications in organometallic chemistry (Veith, Vogelgesang, & Huch, 2002).
Polymer Science : Koschwanez, Carlson, and Meldrum (2009) discussed using tert-butyl alcohol, a related compound, in the fabrication of thin polydimethylsiloxane (PDMS) films, crucial for lab-on-a-chip devices. This demonstrates the versatility of this compound derivatives in microfabrication and polymer science (Koschwanez, Carlson, & Meldrum, 2009).
Silicon Compounds Synthesis : Beckmann et al. (1999) explored the hydrolysis of spirotitanasiloxane to produce octaphenyltetrasiloxane-1,7-diol and its organotin derivatives. Such studies highlight the role of this compound in synthesizing complex silicon-based compounds (Beckmann et al., 1999).
Optical Properties of Silicon Compounds : Ishikawa et al. (2001) synthesized starlike silicon compounds with arms consisting of tert-butyldimethylsilyloligothienylenedimethylsilyl units, demonstrating the potential of this compound in creating materials with unique optical properties (Ishikawa et al., 2001).
Protecting Hydroxyl Groups : Corey and Venkateswarlu (1972) described the use of dimethyl-tert-butylsilyl as a substance for protecting hydroxyl groups, which is relevant to the chemical versatility of this compound derivatives (Corey & Venkateswarlu, 1972).
Chemical Reactivity : Soldatenko and Lazareva (2020) studied the synthesis and reactivity of tert-Butoxychloromethylphenylsilane, a compound closely related to this compound, highlighting its stability and potential in forming polyfunctional silanes (Soldatenko & Lazareva, 2020).
Wirkmechanismus
Target of Action
The primary targets of tert-Butoxychlorodiphenylsilane are active hydrogen in silane-based compounds, such as hydrogen in hydroxyl, carboxyl, and amino groups . It is used to replace these active hydrogens to form stable intermediates .
Mode of Action
This compound, also known as a silane protector, interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . After this, other groups of the intermediate carry out some reactions . After the reaction, through a hydrolysis reaction, the silane group is removed to regenerate the group originally protected by silyl .
Biochemical Pathways
The main purpose of this compound is to protect alcohol hydroxyl group, phenol hydroxyl group, primary amine group, and the preparation of enol silicone ether . The conditions of protecting alcohol are generally carried out in DMF, CH2Cl2, and THF . Imidazole, triethylamine, and NAH are used as basic reagents .
Pharmacokinetics
It’s known that the compound is used in organic synthesis, especially in drug synthesis, because of its high conversion rate of protection and deprotection reaction .
Result of Action
The result of the action of this compound is the synthesis of specific compounds . For example, it is used to synthesize p-benzophenoxazole, a compound with antagonistic activity to the thromboxane receptor . It can be used to treat circulatory diseases, angina pectoris, and stroke .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that the compound is sensitive to some strong alkaline reagents, such as NaOH (5 mol / L) / EtOH, NAH / HMPA-H2O, etc .
Safety and Hazards
Tert-Butoxychlorodiphenylsilane is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Tert-Butylchlorodiphenylsilane is used to synthesize p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor . It can be used to treat circulatory diseases, angina pectoris, and stroke . It is used as pharmaceutical intermediates and in organic synthesis . Future research could focus on exploring its potential uses in other areas of organic synthesis .
Eigenschaften
IUPAC Name |
chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClOSi/c1-16(2,3)18-19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDOMFSWXWKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370857 | |
| Record name | tert-Butoxychlorodiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17922-24-6 | |
| Record name | tert-Butoxychlorodiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butoxy(chloro)diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



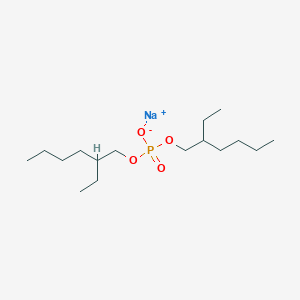

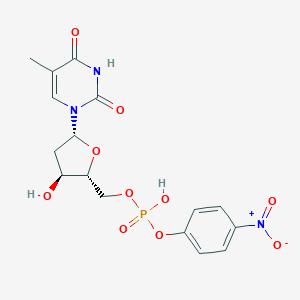
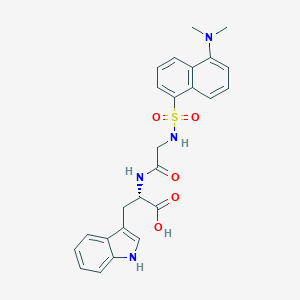
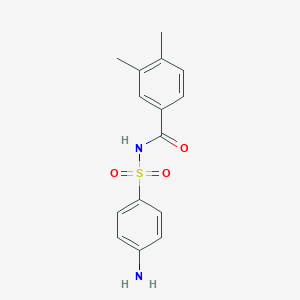
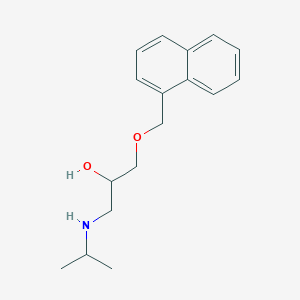

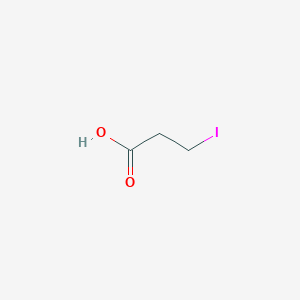
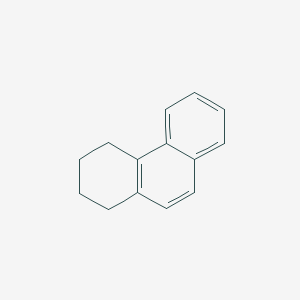
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)

